Rev7/rev3L-IN-1 is a small molecule that functions as an inhibitor of the interaction between the proteins Rev7 and Rev3L, which are integral components of the translesion synthesis polymerase complex Pol ζ (Pol zeta). This complex plays a critical role in DNA damage tolerance and repair mechanisms, particularly under conditions of replication stress. The inhibition of Rev7/rev3L interaction by this compound has potential implications in cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.
Rev7/rev3L-IN-1 was identified through high-throughput screening methods aimed at discovering small-molecule inhibitors that target specific protein-protein interactions within the context of DNA repair mechanisms. The compound has been characterized using various biochemical and structural biology techniques, including nuclear magnetic resonance spectroscopy and crystallography, to elucidate its binding properties and efficacy.
Rev7/rev3L-IN-1 is classified as a translesion synthesis polymerase inhibitor. It specifically targets the interaction between the regulatory subunit Rev7 and the catalytic subunit Rev3L of Pol ζ, disrupting their functional assembly and activity.
The synthesis of Rev7/rev3L-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The synthetic pathway is optimized for yield and purity, often involving iterative rounds of modification to enhance binding affinity to the Rev7 protein. The final product is usually characterized by its purity (often >95%) and its ability to inhibit the target interaction effectively.
The molecular structure of Rev7/rev3L-IN-1 features specific functional groups designed for optimal interaction with the Rev7 protein. Detailed structural analysis reveals:
Crystallographic studies have provided insights into the binding conformation of Rev7/rev3L-IN-1 within the Rev7 binding site, revealing critical interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the protein's active site.
Rev7/rev3L-IN-1 primarily acts through non-covalent interactions with its target proteins. The inhibition mechanism is characterized by:
Kinetic studies indicate an IC50 value of approximately 78 μM for Rev7/rev3L-IN-1, illustrating its potency in inhibiting the Rev7/Rev3L interaction under physiological conditions.
The mechanism by which Rev7/rev3L-IN-1 exerts its effects involves:
Studies have shown that cells treated with Rev7/rev3L-IN-1 exhibit increased levels of DNA damage markers when exposed to genotoxic stress, confirming its role in enhancing chemosensitivity.
Rev7/rev3L-IN-1 is typically characterized by:
Key chemical properties include:
Rev7/rev3L-IN-1 has several potential applications in scientific research and therapeutic development:
Rev7/REV3L-IN-1 selectively targets the HORMA (Hop1, Rev7, Mad2) domain of REV7, preventing its conformational transition from an open (O-REV7) to closed (C-REV7) state. This transition is essential for REV7’s interaction with REV3L’s two REV7-binding motifs (RBMs): RBM1 (residues 1877–1887) and RBM2 (residues 1993–2003) [3] [8]. Structural analyses reveal that the inhibitor occupies the hydrophobic pocket within REV7’s "safety belt" region, sterically hindering its ability to wrap around REV3L peptides. Consequently, Polζ assembly is disrupted, as confirmed by co-immunoprecipitation experiments showing >80% reduction in REV7-REV3L binding in glioblastoma and ovarian cancer cell lines [3] [10].
Table 1: Impact of Rev7/REV3L-IN-1 on Polζ Assembly
Parameter | Control | Rev7/REV3L-IN-1 Treated | Change (%) |
---|---|---|---|
REV7-REV3L binding affinity | 1.0 (ref) | 0.18 ± 0.03 | -82% |
Polζ complex formation | 100% | 22% ± 5% | -78% |
Nuclear REV3L localization | 95% ± 3% | 40% ± 8% | -58% |
By destabilizing Polζ, Rev7/REV3L-IN-1 abrogates the two-polymerase TLS mechanism where REV1 (inserter polymerase) synthesizes across DNA lesions, and Polζ extends replication [2] [7]. This disruption forces replication forks to rely on high-fidelity polymerases (e.g., Polδ/ε), reducing mutagenic bypass of cisplatin-induced intrastrand crosslinks by 65%–75% [7] [8]. Notably, in BRCA1-deficient cells, the compound suppresses cisplatin-induced mutation frequencies by 4.5-fold, as measured by HPRT gene mutation assays [2]. Molecular dynamics simulations further confirm that the inhibitor allosterically distorts REV7’s interaction interface with REV1’s C-terminal domain, impairing recruitment of the entire TLS machinery [6].
Rev7/REV3L-IN-1 antagonizes REV7’s function in the shieldin complex (SHLD1/SHLD2/SHLD3/REV7), which facilitates non-homologous end joining (NHEJ) by protecting DNA ends from resection [6] [8]. The inhibitor prevents SHLD3-induced REV7 conformational dimerization (C-REV7-O-REV7), a structural prerequisite for shieldin assembly [2]. Consequently, shieldin-mediated recruitment of single-stranded DNA (ssDNA)-binding proteins is inhibited, increasing DNA end resection by 3.2-fold in 53BP1-deficient cells [6]. This shifts repair toward homologous recombination (HR), as evidenced by a 40% increase in RAD51 foci formation and reduced NHEJ efficiency in chromosomal break reporter assays [6] [8].
Rev7/REV3L-IN-1 potentiates cisplatin cytotoxicity by dual targeting:
In cisplatin-resistant glioma cells, the compound synergizes with cisplatin (combination index = 0.3), increasing apoptosis 3.5-fold through mitochondrial pathways, evidenced by BAX/BAK activation and cytochrome c release [10]. This synergy is particularly pronounced in tumors with elevated REV3L expression, where mutation frequencies decrease by 85% after combination treatment [10].
Table 2: Synergistic Effects of Rev7/REV3L-IN-1 with Cisplatin
Metric | Cisplatin Alone | Rev7/REV3L-IN-1 Alone | Combination |
---|---|---|---|
Apoptosis rate (U251MG gliomas) | 24% ± 4% | 18% ± 3% | 68% ± 6% |
Mutation frequency (×10⁻⁶) | 120 ± 15 | 45 ± 8 | 18 ± 4 |
Bcl-2/Bax ratio | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.3 ± 0.05 |
In vivo tumor growth inhibition | 40% | 15% | 88% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1